molecular formula C12H21NO3 B2973878 Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1955492-98-4

Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate

Cat. No. B2973878
CAS RN: 1955492-98-4
M. Wt: 227.304
InChI Key: HGNCHMUMZPIMGE-UHFFFAOYSA-N
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Description

Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate is a chemical compound with the CAS Number: 1955492-98-4 . It has a molecular weight of 227.3 . The compound is stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-5-9(14)12(13)6-4-7-12/h9,14H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.3 . It is a powder and is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Novel Azaspiro[3.4]octanes

This compound serves as a spirocyclic building block in the synthesis of novel azaspiro[3.4]octanes, which are considered multifunctional modules in drug discovery . The unique structure of azaspirocycles makes them valuable scaffolds for medicinal chemistry, offering a new area of chemical space for exploration.

Drug Discovery and Development

Due to its spirocyclic nature, this compound is used in drug discovery, particularly in the development of small molecule therapeutics . Its rigid structure can be beneficial in enhancing the binding affinity and specificity of potential drug candidates .

Chemical Space Diversification

Researchers utilize Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate to diversify chemical space in synthetic chemistry. It provides straightforward functional handles for further diversification, allowing chemists to create a wide variety of derivatives for different applications .

Lead Optimization in Medicinal Chemistry

In medicinal chemistry, this compound is used for lead optimization. It can be modified to improve pharmacokinetic and pharmacodynamic properties of lead compounds, aiding in the creation of more effective and safer drugs .

Scaffold for Library Synthesis

It acts as a scaffold for the synthesis of compound libraries. These libraries are essential for high-throughput screening in drug discovery, enabling the identification of active compounds against various biological targets .

Study of Spirocyclic Compounds’ Biological Activity

The compound is also used in the study of the biological activity of spirocyclic compounds. Researchers investigate how changes to the spirocyclic core affect biological activity, which is crucial for understanding structure-activity relationships (SAR) .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-5-9(14)12(13)6-4-7-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNCHMUMZPIMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate

CAS RN

1955492-98-4
Record name tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate
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